molecular formula C10H9N3O3 B3165562 Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 900322-55-6

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B3165562
CAS No.: 900322-55-6
M. Wt: 219.2 g/mol
InChI Key: YDGFTGFMZVMCBS-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, it can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(pyridin-2-yl)-1,3,4-triazole-2-carboxylate

Uniqueness

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific ring structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity in certain biological assays, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGFTGFMZVMCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 6
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

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